molecular formula C19H21N5O2 B2548642 2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide CAS No. 2034248-06-9

2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

Cat. No.: B2548642
CAS No.: 2034248-06-9
M. Wt: 351.41
InChI Key: JTCBBFOTTWXHFQ-UHFFFAOYSA-N
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Description

This compound features a benzotriazole core linked via an acetamide group to a branched substituent comprising oxan-4-yl (tetrahydropyran) and pyridin-3-yl moieties. The benzotriazole moiety is known for its electron-deficient aromatic system, which facilitates interactions with biological targets, while the oxan-4-yl group may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-18(13-24-17-6-2-1-5-16(17)22-23-24)21-19(14-7-10-26-11-8-14)15-4-3-9-20-12-15/h1-6,9,12,14,19H,7-8,10-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCBBFOTTWXHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole moiety, followed by the introduction of the oxane and pyridine rings through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, modulating their activity. The oxane and pyridine rings can further influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Comparisons
Compound Name / ID Core Heterocycle Acetamide Substituents Notable Features Reference
Target Compound 1H-1,2,3-Benzotriazole Oxan-4-yl, Pyridin-3-yl Branched alkyl-pyridine hybrid N/A
2-(Benzotriazol-1-yl)-N-[(5-Chloro-3-pyridyl)Methyl]-N-[4-(3-pyridyl)Phenyl]Acetamide (34) 1H-1,2,3-Benzotriazole 5-Chloro-3-pyridyl, 4-(3-pyridyl)phenyl Dual pyridine substituents, chloro group [4]
2-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)-N-(3-Pyridinyl)Acetamide 1,2,3-Benzotriazin-4-one Pyridin-3-yl Oxo group alters electronic properties [7]
N-(p-Nitrophenyl)-2-(4-[(1-Benzoylbenzimidazol-2-yl-Thio)Methyl]-1H-1,2,3-Triazol-1-yl)Acetamide (13) Benzimidazole, Triazole p-Nitrophenyl, benzoylthio-benzimidazole Antiviral activity against HCV [8]

Key Observations :

  • The target compound’s oxan-4-yl group distinguishes it from ’s 34 , which uses chloro-pyridine and bipyridinyl substituents. The oxan moiety likely improves solubility compared to purely aromatic systems .
  • The benzotriazinone derivative in replaces benzotriazole with a triazinone ring, introducing a ketone that may alter hydrogen-bonding interactions .
  • ’s 13 demonstrates that nitro and benzimidazole-thioether substituents enhance antiviral activity, suggesting that similar modifications could optimize the target compound’s efficacy .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Melting Point (°C) Solubility Predictors Reference
Target Compound Not reported Oxan-4-yl (lipophilic), pyridine (polar) N/A
2-{2-[1-(3-Methylphenyl)-5-Oxo-3-Pyrrolidinyl]-1H-Benzimidazol-1-yl}-N’-(1-Methylpropylidene)Acetohydrazide (12) 194–195 High melting due to rigid benzimidazole [5]
N-(p-Nitrophenyl)-2-(4-[(1-Benzoylbenzimidazol-2-yl-Thio)Methyl]-1H-1,2,3-Triazol-1-yl)Acetamide (13) Not reported Nitro group reduces solubility [8]

Analysis :

  • The oxan-4-yl group in the target compound may lower its melting point compared to ’s benzimidazole derivatives, which exhibit high thermal stability due to planar aromatic systems .
  • Pyridinyl and oxan substituents likely improve water solubility relative to ’s nitro-phenyl analogs .

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a synthetic organic molecule that combines a benzotriazole moiety with an oxan and pyridine substituent. This unique structure suggests potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS Number Not available

The biological activity of this compound is likely attributed to its structural features:

  • Benzotriazole Moiety: Known for its ability to interact with metal ions and biological macromolecules, potentially influencing enzyme activity.
  • Oxan and Pyridine Groups: These components may enhance solubility and bioavailability, allowing for better interaction with biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study found that benzotriazole derivatives showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1 summarizes the antimicrobial efficacy of related benzotriazole compounds:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzotriazole Derivative AE. coli, Bacillus subtilis50 μg/mL
Benzotriazole Derivative BStaphylococcus aureus25 μg/mL
2-(1H-1,2,3-benzotriazol-1-yl)-AcetamidePseudomonas aeruginosa30 μg/mL

Antifungal Activity

The compound's structure may also confer antifungal properties. Studies have shown that benzotriazole derivatives possess antifungal activity against strains like Candida albicans:

  • Compounds with similar structures demonstrated MIC values ranging from 12.5 to 25 μg/mL against Aspergillus niger .

Table 2 outlines antifungal activities:

CompoundFungal Strains TestedMinimum Inhibitory Concentration (MIC)
Benzotriazole Derivative CCandida albicans15 μg/mL
Benzotriazole Derivative DAspergillus niger20 μg/mL

Anticancer Activity

Preliminary studies suggest potential anticancer effects:

  • Certain benzotriazole derivatives have shown cytotoxic effects against cancer cell lines in vitro. The mechanism may involve apoptosis induction through interaction with specific cellular pathways .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzotriazole derivatives linked to various substituents. These derivatives were screened for their biological activities:

  • Synthesis: The derivatives were synthesized using microwave-assisted methods to enhance yields.
  • Evaluation: Biological assays demonstrated that some compounds exhibited comparable potency to standard antibiotics like ciprofloxacin against resistant bacterial strains.

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